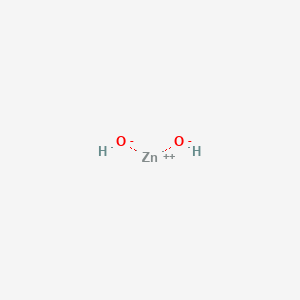

ZINC;dihydroxide

描述

Zinc dihydroxide, also known as zinc hydroxide, is an inorganic chemical compound with the chemical formula Zn(OH)₂. It is a white powder that is slightly soluble in water and insoluble in alcohol. Zinc dihydroxide occurs naturally as three rare minerals: wülfingite, ashoverite, and sweetite. This compound is amphoteric, meaning it can react with both acids and bases .

准备方法

Synthetic Routes and Reaction Conditions: Zinc dihydroxide can be synthesized by dissolving zinc oxide in a concentrated aqueous solution of sodium hydroxide. The resulting solution is then strongly diluted, leading to the formation of zinc dihydroxide: [ \text{Zn}^{2+} + 2 \text{OH}^{-} \rightarrow \text{Zn(OH)}_2 ]

Industrial Production Methods: In industrial settings, zinc dihydroxide is often produced through the reaction of zinc salts with sodium hydroxide. The reaction is typically carried out at room temperature, and the product is then filtered, washed, and dried to obtain pure zinc dihydroxide .

Types of Reactions:

Oxidation and Reduction: Zinc dihydroxide can undergo oxidation to form zinc oxide (ZnO) when heated.

Substitution: It can react with acids to form zinc salts and water. For example, with hydrochloric acid, it forms zinc chloride and water: [ \text{Zn(OH)}_2 + 2 \text{HCl} \rightarrow \text{ZnCl}_2 + 2 \text{H}_2\text{O} ]

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide, potassium hydroxide.

Ammonia: Zinc dihydroxide dissolves in excess aqueous ammonia to form a colorless, water-soluble ammine complex.

Major Products Formed:

Zinc oxide (ZnO): Formed upon heating.

Zinc salts: Formed through reactions with various acids.

科学研究应用

Biomedical Applications

Controlled Drug Release Systems

Zinc hydroxide has been utilized in the development of controlled drug delivery systems. For instance, zinc-layered hydroxides (ZLH) have shown promise in intercalating therapeutic agents, allowing for sustained release. Studies indicate that ZLH can enhance the bioavailability of drugs, making them effective for prolonged therapeutic effects. Research demonstrated that ZLH intercalated with anti-cancer agents successfully delivered these drugs in a controlled manner, improving their efficacy against tumor cells .

Antimicrobial Properties

Zinc hydroxide exhibits antimicrobial properties, which make it suitable for use in medical coatings and wound dressings. Its ability to inhibit bacterial growth has been documented in various studies, highlighting its potential in reducing infection rates in clinical settings .

Environmental Applications

Heavy Metal Ion Removal

Zinc hydroxide is effective in removing heavy metal ions from wastewater. Its layered structure allows for ion exchange processes, making it a suitable candidate for environmental remediation. Research has shown that zinc hydroxide can effectively remove chromate ions from aqueous solutions, demonstrating its utility in treating contaminated water .

Sustainable Agriculture

In agriculture, zinc hydroxide is employed as a slow-release fertilizer. It can intercalate anions that enhance nutrient delivery to plants over extended periods. Studies have shown that using zinc-layered hydroxides as carriers for herbicides or fertilizers increases their efficiency and reduces environmental impact .

Material Science Applications

Nanocomposites and Thin Films

Zinc hydroxide is a precursor for synthesizing zinc oxide (ZnO) nanoparticles and thin films, which are widely used in electronics and optoelectronics. Research indicates that thin films of amorphous zinc hydroxide can be converted into crystalline ZnO through thermal treatment, making them suitable for applications in solar cells and sensors .

Supercapacitors

The electrochemical properties of zinc hydroxide make it an attractive material for supercapacitor applications. Its high surface area and pseudocapacitive behavior contribute to enhanced energy storage capabilities. Case studies have reported the synthesis of Zn(OH)₂ thin films that exhibit excellent charge-discharge characteristics, indicating their potential for energy storage devices .

Data Table: Summary of Applications

作用机制

Zinc dihydroxide exerts its effects primarily through its amphoteric nature, allowing it to react with both acids and bases. In biological systems, zinc ions play crucial roles in enzyme function, protein synthesis, and cell division. Zinc dihydroxide can release zinc ions, which then participate in various biochemical pathways, including those involved in immune response and wound healing .

相似化合物的比较

Zinc oxide (ZnO): Similar in that it is also a zinc compound, but it is primarily used as a pigment and in sunscreens.

Cadmium hydroxide (Cd(OH)₂): Similar in structure but contains cadmium instead of zinc, making it more toxic and less commonly used.

Aluminium hydroxide (Al(OH)₃): Another amphoteric hydroxide, used mainly as an antacid and in water purification.

Uniqueness of Zinc Dihydroxide: Zinc dihydroxide’s amphoteric nature and its ability to form soluble complexes with ammonia distinguish it from other similar compounds. Its relatively low toxicity compared to cadmium compounds also makes it more suitable for various applications in medicine and industry .

生物活性

Zinc dihydroxide, commonly represented as Zn(OH)₂, is a compound that exhibits significant biological activity, particularly in the fields of medicine and biotechnology. This article explores its biological functions, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Zinc Dihydroxide

Zinc dihydroxide is a white solid that is poorly soluble in water but can dissolve in acidic solutions. It serves as a precursor for various zinc compounds and has garnered attention for its antimicrobial properties, biocompatibility, and potential use in drug delivery systems.

Biological Functions

Zinc plays a crucial role in numerous biological processes. It is essential for the function of over 300 enzymes and is involved in DNA synthesis, cell division, and immune function. The biological activity of zinc dihydroxide can be attributed to its ability to release zinc ions, which modulate various cellular pathways.

- Antimicrobial Activity : Zinc dihydroxide exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and interferes with metabolic processes.

- Cell Signaling : Zinc ions influence several signaling pathways involved in cell proliferation, apoptosis, and antioxidant defenses. They modulate the activity of protein kinases and phosphatases, affecting gene expression.

- Antioxidant Properties : Zinc dihydroxide can scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Efficacy

A study evaluated the antibacterial activity of zinc dihydroxide against various bacterial strains. The results indicated that Zn(OH)₂ showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Klebsiella pneumoniae | 100 |

These findings suggest that zinc dihydroxide could be a promising candidate for developing antibacterial agents.

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of zinc dihydroxide on cancer cell lines. The IC50 values were determined to evaluate its effectiveness:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 25.6 |

| HEK-293 | 50.0 |

The results indicate that zinc dihydroxide has a higher cytotoxic effect on HepG2 cells compared to HEK-293 cells, highlighting its potential as an anticancer agent.

Characterization of Biological Activity

The characterization of zinc dihydroxide's biological activity involves several analytical techniques:

- X-ray Diffraction (XRD) : Used to determine the crystalline structure.

- Scanning Electron Microscopy (SEM) : Provides insights into surface morphology.

- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups and confirms the presence of hydroxyl groups.

Therapeutic Potential

Zinc dihydroxide's properties suggest several therapeutic applications:

- Dermatological Uses : Due to its antimicrobial properties, it can be used in topical formulations for treating skin infections.

- Drug Delivery Systems : Its biocompatibility makes it suitable for formulating drug carriers that can release therapeutic agents in a controlled manner.

- Anticancer Therapy : Its cytotoxic effects on cancer cells open avenues for further research into its use as an anticancer agent.

属性

IUPAC Name |

zinc;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Zn/h2*1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZADUVQMDAIAO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20427-58-1 | |

| Record name | Zinc hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of zinc dihydroxide in the MOVPE growth of ZnO?

A1: Zinc dihydroxide is a key intermediate in the formation of ZnO during MOVPE. The process begins with diethylzinc (DEZn) reacting with oxygen atoms from nitrous oxide (N2O). This reaction forms diethoxy zinc (DEOZn; Zn(OC2H5)2). At high temperatures, DEOZn undergoes further reaction, eliminating ethylene (C2H4) and transforming into zinc dihydroxide []. This zinc dihydroxide then contributes to the formation of ZnO on the substrate.

Q2: Besides direct conversion to ZnO, are there other processes involving zinc dihydroxide during MOVPE?

A2: Yes, research indicates that oligomerization plays a significant role []. This means that alongside the main reaction pathway, reactants like zinc dihydroxide can also combine with themselves or other precursors to form dimers, trimers, and even larger oligomeric structures. These oligomers contribute to the overall deposition and growth of ZnO on the substrates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。